1H-Indole, 3,5-dimethyl-
Description
The exact mass of the compound 1H-Indole, 3,5-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Indole, 3,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 3,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-3-4-10-9(5-7)8(2)6-11-10/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAYMWCMRNLYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185737 | |
| Record name | 1H-Indole, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3189-12-6 | |
| Record name | 3,5-Dimethylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003189126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC153659 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98H5IIS5FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
The Enduring Significance of Indole Scaffolds in Chemical Sciences
The indole (B1671886) scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the chemical sciences. eurekaselect.comresearchgate.netsemanticscholar.org This prominence stems from its widespread presence in nature and its remarkable versatility in synthetic organic chemistry. eurekaselect.comresearchgate.net
Indole and its derivatives are integral to a vast array of biologically active natural products and synthetic molecules. eurekaselect.commdpi.com They form the core of essential biomolecules such as the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin, highlighting their fundamental role in biological processes. eurekaselect.com The indole nucleus is also a key structural motif in numerous alkaloids and pharmaceuticals, exhibiting a broad spectrum of medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities. eurekaselect.comontosight.aijetir.org
The chemical reactivity of the indole ring, particularly its propensity for electrophilic substitution at the C3 position, allows for extensive functionalization, making it a versatile template for drug discovery and development. wikipedia.org Chemists continually explore new methodologies for the synthesis and modification of indole-containing compounds, aiming to create novel molecules with enhanced or specific biological activities. researchgate.netsemanticscholar.org The adaptability of the indole scaffold ensures its continued importance in the pursuit of new therapeutic agents and advanced materials. researchgate.net
A Glimpse into the History of 3,5 Dimethylindole Investigations
The exploration of dimethylindoles, including the 3,5-dimethyl isomer, has a history rooted in the fundamental development of indole (B1671886) synthesis and characterization. Early investigations into methylated indoles were often part of broader studies aimed at understanding the scope and limitations of synthetic methods like the Fischer indole synthesis. cdnsciencepub.com This classical method, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, has been a cornerstone for accessing a wide variety of indole derivatives.
Historical research has documented the synthesis of numerous monomethyl and dimethylindoles, with their physical properties and those of their derivatives, such as picrates and styphnates, being meticulously recorded. cdnsciencepub.com While specific early research focusing solely on 1H-Indole, 3,5-dimethyl- is not extensively detailed in readily available literature, its preparation would have been achievable through established synthetic routes. For instance, the Fischer indole synthesis using p-tolylhydrazine and propanal would theoretically yield 3,5-dimethylindole.
The Evolving Research Landscape of 1h Indole, 3,5 Dimethyl
Chemo- and Regioselective Synthesis of the 3,5-Dimethylindole Core
Achieving specific substitution patterns on the indole scaffold, such as in 3,5-dimethylindole, requires synthetic methods that offer high levels of chemo- and regioselectivity. The electronic properties of the starting materials and the reaction conditions are meticulously controlled to direct the formation of the desired isomer.
The Fischer indole synthesis is a classic and versatile method for preparing indoles. sci-hub.red The reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. researchgate.net For the synthesis of 1H-Indole, 3,5-dimethyl-, a common approach involves the reaction of p-tolylhydrazine (4-methylphenylhydrazine) with acetone. The methyl groups on the resulting indole originate from the hydrazine (B178648) and the ketone, respectively.
Modifications to the traditional Fischer method have been developed to improve yields, simplify procedures, and enhance regioselectivity. One significant advancement is the use of Brønsted acidic ionic liquids as both solvent and catalyst. researchgate.net This "green chemistry" approach can provide excellent yields under mild conditions and allows for the catalyst to be recycled. researchgate.net For instance, the synthesis of 2,3-dimethylindoles has been effectively achieved using this method. researchgate.net Continuous flow reactors have also been employed, enabling sequential reactions such as a Hantzsch thiazole (B1198619) synthesis, deketalization, and a Fischer indolization to produce complex indole derivatives. researchgate.net
The mechanism is generally accepted to proceed through a phenylhydrazone intermediate, which tautomerizes to an enehydrazine. researchgate.net A nih.govnih.gov-sigmatropic rearrangement then occurs, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. researchgate.net The choice of acid catalyst, which can range from Brønsted acids like HCl and polyphosphoric acid to Lewis acids like ZnCl₂, can significantly influence the reaction's efficiency. rsc.org
| Starting Materials | Catalyst/Conditions | Product | Key Feature |
| p-Tolylhydrazine, Acetone | Acid catalyst (e.g., PPA, ZnCl₂) | 1H-Indole, 3,5-dimethyl- | Classic, direct route. |
| Phenylhydrazine (B124118), Ketone | Brønsted acidic ionic liquid | Substituted Indole | "Green" methodology, reusable catalyst. researchgate.net |
| Arylhydrazine, Ketone | Continuous flow reactor | Substituted Indole | Enables sequential, automated synthesis. researchgate.net |
This table provides an overview of selected Fischer Indole Synthesis approaches for substituted indoles.
Beyond the Fischer synthesis, other cyclization strategies provide alternative pathways to the indole core. The Cadogan-Sundberg indole synthesis is a notable example, which generates indoles from o-nitrostyrenes using trivalent phosphorus reagents, typically triethyl phosphite. wikipedia.org The reaction proceeds through the deoxygenation of the nitro group to a reactive nitroso intermediate, which then cyclizes. wikipedia.orgresearchgate.net
This method is particularly useful for synthesizing carbazoles and other complex heterocyclic systems. researchgate.net Modifications to the original conditions have been explored to enhance reaction rates and applicability. For example, microwave heating has been shown to significantly accelerate both the initial cross-coupling to form the o-nitrostyrene precursor and the subsequent Cadogan-Sundberg cyclization. researchgate.netresearchgate.net While the classic reaction involves triethyl phosphite, other reagents like dialkyl phosphites have been used, leading to different product profiles, such as 1-hydroxyindole (B3061041) derivatives. researchgate.net To synthesize 1H-Indole, 3,5-dimethyl- via this route, one would start with a 2-nitro-4-methylstyrene derivative bearing a methyl group at the β-position of the styrene (B11656) double bond.
Palladium catalysis has become an indispensable tool in modern organic synthesis, offering powerful methods for forming C-C and C-N bonds required for the indole core. rsc.org One prominent strategy involves the intramolecular cyclization of appropriately substituted anilines. For example, 2-alkynylbromoarenes can undergo a palladium-catalyzed cross-coupling with ammonia or methylamine, followed by cyclization to form the indole ring. rsc.org This approach provides a direct route to N-unsubstituted or N-methylated indoles. rsc.org
Another powerful set of methods involves the functionalization of a pre-formed indole ring using palladium-catalyzed cross-coupling reactions. 3-Iodoindoles, which can be synthesized via iodocyclization of N,N-dialkyl-o-(1-alkynyl)anilines, are versatile intermediates. nih.gov These compounds can undergo subsequent Sonogashira (coupling with terminal acetylenes) and Suzuki (coupling with boronic acids) reactions to introduce a wide variety of substituents at the C3 position, allowing for the construction of highly diverse indole libraries. nih.gov Palladium catalysts are also effective for the selective C3-alkylation of indoles. For instance, the C3-benzylation of 2,3-dimethylindole (B146702) has been achieved using benzyl (B1604629) methyl carbonate in the presence of a palladium catalyst with ligands like DPEphos, which have large bite angles. acs.org
| Strategy | Pd-Catalyst System | Precursor/Intermediate | Product Type |
| Ammonia Cross-Coupling/Cyclization | Pd/Josiphos | 2-Alkynylbromoarene | N-H or N-Me Indoles rsc.org |
| Sonogashira Coupling | Pd/Cu | 3-Iodoindole | 3-Alkynyl Indoles nih.gov |
| Suzuki Coupling | Pd/Phosphine Ligand | 3-Iodoindole | 3-Aryl Indoles nih.gov |
| C3-Benzylation | Pd/DPEphos | 2,3-Dimethylindole | C3-Benzyl Indole acs.org |
This table summarizes key palladium-catalyzed strategies for the synthesis and functionalization of indole derivatives.
Novel Catalytic Systems for 1H-Indole, 3,5-dimethyl- Formation
The development of novel catalysts is a driving force in synthetic chemistry, enabling reactions under milder conditions with greater efficiency and selectivity. Both transition metal complexes and small organic molecules (organocatalysts) have been successfully applied to the synthesis of the 3,5-dimethylindole scaffold and its derivatives.
A variety of transition metals beyond palladium are effective catalysts for reactions involving indoles. nih.gov These metals can activate substrates in unique ways, facilitating bond formations that are otherwise challenging. snnu.edu.cn
Copper (Cu): Copper catalysts are well-known for their role in coupling reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient "click" reaction used to form triazole rings, a strategy employed in creating complex peptide-indole conjugates. nih.govnih.gov In the context of indole core synthesis, copper is often used in conjunction with palladium, for example in Sonogashira couplings. nih.gov
Iron (Fe): Iron catalysts are attractive due to their low cost and low toxicity. They have been utilized in carbomagnesiation reactions, which could be applied to build substituted aliphatic chains on the indole nucleus. beilstein-journals.org
Gold (Au): Gold catalysts have a unique affinity for alkynes and have been used in cycloisomerization reactions. beilstein-journals.org Gold catalysis also enables challenging C-H functionalization reactions via carbene insertion pathways. snnu.edu.cn
Ruthenium (Ru): Ruthenium complexes are powerful catalysts for various transformations, including C-H bond amination, which can be a key step in building the heterocyclic ring. scholaris.ca
Rhodium (Rh): Rhodium(III) catalysts have been successfully used for the directed C-H activation of indoles. rsc.org For example, using a 1,3,5-triazine (B166579) directing group on the indole nitrogen, rhodium can catalyze the selective C2-alkylation of the indole ring with maleimides. rsc.org
Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful third branch of catalysis alongside transition metal catalysis and biocatalysis. oup.com These catalysts often operate via mechanisms that are complementary to metal-based systems.
One common strategy is the Friedel-Crafts alkylation of indoles with various electrophiles. Chiral thiourea-based organocatalysts, for example, can facilitate the stereoselective addition of indoles to electrophiles like 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones (derivatives of Meldrum's acid). mostwiedzy.pl Amino acids, particularly L-proline, are also highly effective organocatalysts. L-proline has been used to catalyze three-component coupling reactions between an indole, an aldehyde, and a nucleophile, such as dimedone, to create complex xanthene derivatives bearing an indole substituent under mild, aqueous conditions. researchgate.net These reactions proceed through a series of tandem steps, highlighting the ability of organocatalysts to orchestrate complex transformations in a single pot. researchgate.net Furthermore, the direct asymmetric functionalization of indole derivatives, such as the allylic alkylation of 2-methyl-3-nitroindoles, has been achieved using organocatalysis, providing access to chiral indole structures. researchgate.net
| Organocatalyst Type | Reaction Type | Substrates | Key Feature |
| Thiourea Derivatives | Friedel-Crafts Alkylation | Indole, Meldrum's acid derivative | Stereoselective C-C bond formation. mostwiedzy.pl |
| L-Proline | Three-Component Coupling | Indole, Aldehyde, Dimedone | Tandem reaction in aqueous media. researchgate.net |
| Cinchona Alkaloids | Asymmetric Allylic Alkylation | 2-Methyl-3-nitroindole, MBH carbonate | Direct enantioselective functionalization. researchgate.net |
This table showcases examples of organocatalytic routes applied to the synthesis of functionalized indole compounds.
Biocatalytic Transformations
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and environmentally benign reaction conditions. nih.gov While specific literature detailing the biocatalytic synthesis of 1H-Indole, 3,5-dimethyl- is not abundant, the broader field of enzyme-catalyzed indole synthesis provides a strong indication of its potential. Enzymes such as tryptophan synthase, monooxygenases, and halogenases are employed for the functionalization of the indole core. nih.govacs.orgresearchgate.net
For instance, a one-pot biocatalytic process has been developed for the synthesis of D-tryptophan derivatives from substituted indoles, utilizing a combination of tryptophan synthase, L-amino acid deaminase, and an engineered aminotransferase. acs.orgresearchgate.netmanchester.ac.uk This highlights the potential for enzymatic cascades in creating complex indole derivatives. Additionally, monooxygenase enzymes have been shown to catalyze the oxidation of indole, leading to products like indigo (B80030) and indirubin, demonstrating the capability of enzymes to modify the indole ring. researchgate.net Flavin-dependent halogenases have also been successfully used for the regioselective halogenation of indoles under mild, aqueous conditions. nih.gov
The application of these enzymatic systems to the synthesis of 3,5-dimethylindole could offer a green and highly specific alternative to traditional chemical methods. Future research may focus on engineering or discovering enzymes capable of catalyzing the Fischer indole synthesis or similar cyclization reactions to produce the 3,5-dimethylindole scaffold directly.
Green Chemistry Principles in the Synthesis of 1H-Indole, 3,5-dimethyl-
The principles of green chemistry are increasingly being integrated into the synthesis of indole compounds to minimize environmental impact. rsc.org This involves the use of safer solvents, renewable feedstocks, and processes that are more energy-efficient and generate less waste.
A significant advancement in the green synthesis of indoles is the replacement of volatile and often toxic organic solvents with water or the elimination of solvents altogether. Water is an attractive solvent due to its non-toxicity and abundance. mdpi.com A green synthesis method for indole compounds has been reported using a dual sulfonic acid-type acidic ionic liquid as a catalyst in an aqueous medium. This method has been successfully applied to the synthesis of various indole derivatives, including 2,3-dimethylindole, with high yields. google.com The Fischer indole synthesis of 5-bromo-2,3,3-trimethyl-3H-indole has also been achieved in quantitative yield in water with a catalytic amount of sulfuric acid under microwave irradiation. mdpi.com
Solvent-free approaches, such as grinding or pulverization-activation methods, offer further environmental benefits. The synthesis of bis(indolyl)methanes has been demonstrated using sulfated anatase titania as a solid acid catalyst under simple physical grinding, eliminating the need for a solvent. scispace.com These examples showcase the viability of conducting indole syntheses in more environmentally friendly media.
Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times, improve yields, and in some cases, enhance selectivity in the synthesis of indoles. rsc.orgyoutube.com The Fischer indole synthesis, a cornerstone of indole chemistry, has been successfully adapted to microwave conditions. mdpi.comresearchgate.netnih.govnih.gov For example, the microwave-assisted synthesis of 2,3,3-trimethyl-3H-indole in acetic acid was completed in just 10 minutes with a 91% yield. mdpi.com This represents a substantial improvement over conventional heating methods that can take several hours. mdpi.com
Photochemical methods offer another avenue for promoting indole synthesis under mild conditions. thieme-connect.comthieme-connect.comrsc.orgjlu.edu.cnresearchgate.net Visible-light-induced desulfonylative C(sp2)–H functionalization has been reported for the synthesis of N-substituted indoles without the need for additional oxidants or bases. rsc.org Furthermore, the photochemical cyclization of substituted 1H-pyrrole-2-carboxylates has been used to create fused indole derivatives. thieme-connect.comthieme-connect.comresearchgate.net While specific applications to 3,5-dimethylindole are less common, these techniques demonstrate the potential for light-mediated, energy-efficient synthetic routes.
| Enhancement Technique | Substrate Example | Conditions | Yield | Reference |
| Microwave-Assisted | 4-Bromophenylhydrazine hydrochloride and 3-methyl-2-butanone | H₂O, H₂SO₄ (cat.), 100 °C, 10 min | Quantitative | mdpi.com |
| Microwave-Assisted | Phenylhydrazine and 3-methyl-2-butanone | Acetic acid, 160 °C, 10 min | 91% | mdpi.com |
| Photochemical | 4,5-Diaryl-substituted 1H-pyrrole-2-carboxylates | Iodine, light irradiation | 45-82% | thieme-connect.com |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The classic Fischer indole synthesis of 1H-Indole, 3,5-dimethyl- from p-tolylhydrazine and methyl ethyl ketone, while effective, does not have perfect atom economy. The reaction involves the elimination of ammonia and water.
The theoretical atom economy for this reaction can be calculated as follows:
Reactants:
p-Tolylhydrazine (C₇H₁₀N₂) - Molar Mass: 122.17 g/mol
Methyl ethyl ketone (C₄H₈O) - Molar Mass: 72.11 g/mol
Products:
1H-Indole, 3,5-dimethyl- (C₁₀H₁₁N) - Molar Mass: 145.20 g/mol
Ammonia (NH₃) - Molar Mass: 17.03 g/mol
Water (H₂O) - Molar Mass: 18.02 g/mol
Atom Economy Calculation: (Mass of desired product / Total mass of reactants) x 100 (145.20 g/mol / (122.17 g/mol + 72.11 g/mol )) x 100 = 74.7%
This calculation demonstrates that a significant portion of the reactant atoms end up as byproducts. Modern synthetic strategies aim to improve atom economy by designing addition and cyclization reactions that minimize or eliminate the formation of waste products. organic-chemistry.org
Flow Chemistry Approaches to 1H-Indole, 3,5-dimethyl- Synthesis
Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, improved mixing, and easier scalability. mdpi.comresearchgate.netnih.gov The synthesis of indole derivatives has been successfully adapted to flow chemistry systems. mdpi.comresearchgate.netnih.gov
The Fischer indole synthesis has been performed in continuous flow reactors under high-temperature and high-pressure conditions, significantly reducing reaction times from hours to minutes and increasing productivity. mdpi.com For instance, the synthesis of certain indoles in a flow system achieved high yields in approximately one minute. mdpi.com Multistep syntheses can also be streamlined in continuous flow, as demonstrated by the three-step synthesis of 2-(1H-indol-3-yl)thiazoles, which includes a Fischer indole synthesis step, all performed in an uninterrupted sequence with a total reaction time of less than 15 minutes. nih.gov
While a specific protocol for the flow synthesis of 1H-Indole, 3,5-dimethyl- is not extensively documented, the existing literature on flow synthesis of other indole derivatives strongly suggests its feasibility and potential benefits.
| Flow Chemistry Application | Key Features | Reported Outcome | Reference |
| Fischer Indole Synthesis | High-temperature/pressure conditions, reduced reaction time | 96% yield, 25 g/h productivity | mdpi.com |
| Multistep Synthesis of Indolylthiazoles | Sequential reactions without intermediate isolation | 38-82% overall yield in <15 min | nih.gov |
Electrophilic Aromatic Substitution Reactions on the Indole Nucleus of 1H-Indole, 3,5-dimethyl-
The indole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom significantly increases the electron density of the pyrrole (B145914) ring, particularly at the C3 position. quora.com However, in 1H-Indole, 3,5-dimethyl-, the C3 position is substituted, which redirects electrophilic attacks to other available sites, primarily the C2 position of the pyrrole ring or the C4, C6, and C7 positions of the benzene (B151609) ring. The C5-methyl group, being an electron-donating group, further activates the benzene portion of the molecule.
Halogenation and Nitration Studies
Halogenation and nitration are fundamental electrophilic aromatic substitution reactions. For a typical indole, these reactions preferentially occur at the C3 position. researchgate.net When the C3 position is blocked, as in 1H-Indole, 3,5-dimethyl-, halogenation is expected to occur at the C2 position. researchgate.net Reagents like N-bromosuccinimide (NBS) are commonly employed for the bromination of indoles. mdma.chmychemblog.comlibretexts.org The reaction with NBS can proceed via a radical mechanism for benzylic bromination or an ionic mechanism for nuclear bromination, depending on the solvent and conditions. mychemblog.com In polar solvents, NBS tends to favor electrophilic substitution on the aromatic nucleus. mdma.ch
Nitration of indoles is typically carried out using nitric acid in the presence of a strong acid like sulfuric acid or in acetic anhydride (B1165640). wikipedia.orgresearchgate.net The reaction conditions are crucial, as the indole nucleus is sensitive to strong oxidizing acids. researchgate.net For methylindoles, nitration often occurs on the benzene ring, for instance, at the C5 position in 2-methylindole (B41428) and 1,2-dimethylindole. umn.edu Given the presence of the activating methyl group at C5 in 1H-Indole, 3,5-dimethyl-, nitration would likely be directed to the C4 or C6 positions of the benzene ring.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are pivotal for forming carbon-carbon bonds on aromatic rings. masterorganicchemistry.comaklectures.com
Acylation: Friedel-Crafts acylation, typically using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃), introduces a ketone functionality. visualizeorgchem.comkhanacademy.orglibretexts.org On an unsubstituted indole, this reaction occurs with high regioselectivity at the C3 position. nih.gov Studies on indoles with electron-donating substituents on the benzene ring, such as 5-methylindole, have shown that acylation still favors the C3 position, though side reactions at the N1 and C2 positions can occur. nih.govmdpi.com With the C3 position blocked in 1H-Indole, 3,5-dimethyl-, acylation is anticipated to be directed primarily to the C2 position, the next most nucleophilic site on the pyrrole ring.
Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid. masterorganicchemistry.comcerritos.edu This reaction is often more challenging to control than acylation due to issues like polyalkylation and carbocation rearrangements. cerritos.edumnstate.edu The product of alkylation is more reactive than the starting material because alkyl groups are activating, which can lead to multiple substitutions. For 1H-Indole, 3,5-dimethyl-, alkylation with a tertiary alkyl halide like t-butyl chloride would likely introduce the t-butyl group at the C2, C4, or C6 positions. berkeley.edu The steric bulk of the incoming electrophile and the existing methyl groups would influence the final regioselectivity.
Mannich and Vilsmeier-Haack Reactions
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, formaldehyde, and a secondary amine to produce an aminoalkylated derivative. For indoles, this reaction is a highly efficient method for introducing a dimethylaminomethyl group, typically at the C3 position to form gramine. Since the C3 position in 1H-Indole, 3,5-dimethyl- is substituted, the Mannich reaction would be forced to occur at an alternative position, most likely the nucleophilic C2 site.
The Vilsmeier-Haack reaction utilizes a substituted formamide (B127407) (like DMF) and phosphorus oxychloride (POCl₃) to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. wikipedia.orgchemistrysteps.com It is one of the most effective methods for the formylation of indoles, yielding an indole-3-carboxaldehyde. orgsyn.orgsemanticscholar.org The reactive electrophile is the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgchemistrysteps.com In substrates where the C3 position is blocked, such as in 1H-Indole, 3,5-dimethyl-, the Vilsmeier-Haack reaction is expected to proceed at the C2 position. Studies on dimethoxy-activated indoles have demonstrated that extended Vilsmeier reactions can lead to substitution at various positions, including C2, C4, and C7, highlighting the potential for functionalization on both the pyrrole and benzene rings depending on the specific substrate and conditions. arkat-usa.org
Nucleophilic Additions and Substitutions Involving 1H-Indole, 3,5-dimethyl-
While less common than electrophilic substitutions, nucleophilic reactions of indoles are crucial for certain synthetic transformations, particularly those involving the indole nitrogen and the pyrrole ring carbons.
N-Alkylation and Acylation of the Indole Nitrogen
The nitrogen atom of the indole ring possesses a slightly acidic proton and can be deprotonated by a base to form a nucleophilic indolide anion. This anion can then react with electrophiles like alkyl halides or acyl chlorides in N-alkylation and N-acylation reactions, respectively. researchgate.net
N-Alkylation: This reaction is often performed using a base such as sodium hydride (NaH) to deprotonate the indole, followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl bromide). google.comnih.gov A challenge in indole alkylation is the competition between N-alkylation and C3-alkylation. However, with the C3 position already occupied in 1H-Indole, 3,5-dimethyl-, the propensity for N-alkylation increases significantly, making it a more selective process. Alternative, greener methods using dimethyl carbonate as a methylating agent in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been developed. st-andrews.ac.uk
N-Acylation: The introduction of an acyl group onto the indole nitrogen is a key transformation in the synthesis of many biologically active compounds. This can be achieved using acylating agents like acid chlorides or anhydrides, often in the presence of a base. clockss.org Direct N-acylation of indoles with carboxylic acids catalyzed by boric acid has also been reported. clockss.org A study on the chemoselective N-acylation of various indoles using thioesters as the acyl source demonstrated the successful acylation of 1H-Indole, 3,5-dimethyl-. researchgate.net
| Reactant | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 1H-Indole, 3,5-dimethyl- | S-methyl butanethioate | 1-(3,5-Dimethyl-1H-indol-1-yl)butan-1-one | 65% | researchgate.net |
Functionalization of the Pyrrole Ring Carbon Atoms
The carbon atoms of the pyrrole ring, particularly C2, exhibit distinct reactivity. While the C3 position is the primary site for electrophilic attack, the C2 position becomes a key target for functionalization when C3 is substituted. researchgate.net Electrophilic substitution can occur at C2 under certain conditions. Furthermore, the C2-H bond can be deprotonated by strong bases to generate a nucleophilic center, allowing for subsequent reactions with electrophiles. This approach provides a route to C2-substituted indoles, which are valuable synthetic intermediates. For 1H-Indole, 3,5-dimethyl-, where C3 is blocked, strategies aimed at functionalizing the C2 position are of significant synthetic interest.
Cross-Coupling Reactions of Halogenated 3,5-Dimethylindole Derivatives
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For halogenated derivatives of 1H-Indole, 3,5-dimethyl-, these reactions provide a powerful platform for introducing a wide range of functional groups, leading to novel compounds with potential applications in medicinal chemistry and materials science. The reactivity of the halogenated indole is influenced by the nature of the halogen (I > Br > Cl) and its position on the indole ring. nih.govlibretexts.org
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.orgwikipedia.org This reaction is widely favored due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids. wikipedia.orgnih.gov The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org
While specific studies on the Suzuki-Miyaura coupling of halogenated 1H-Indole, 3,5-dimethyl- are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on similar indole systems. For instance, the coupling of other halogenated indoles and related nitrogen-rich heterocycles has been successfully demonstrated. nih.gov The reaction of bromo- and chloro-pyrazoles, for example, has been shown to be superior to that of iodo-pyrazoles due to a reduced tendency for dehalogenation side reactions. nih.gov
In a related study, the microwave-promoted Suzuki-Miyaura coupling of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one, a complex indoline (B122111) derivative, with various arylboronic acids has been achieved with good to excellent yields. This highlights the feasibility of applying this methodology to halogenated indole cores.
Table 1: Examples of Suzuki-Miyaura Coupling with a Halogenated Indoline Derivative
| Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave, 100 °C, 25 min | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave, 100 °C, 30 min | 95 |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave, 100 °C, 40 min | 81 |
| Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave, 100 °C, 30 min | 88 |
Data derived from studies on 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one.
Heck and Sonogashira Coupling Reactions
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com This reaction typically proceeds with trans selectivity. organic-chemistry.org The catalytic cycle is initiated by the oxidative addition of the palladium catalyst to the aryl or vinyl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.org While direct applications to halogenated 3,5-dimethylindole are sparse in the literature, the Heck reaction has been employed in the synthesis of complex indole-containing structures, such as the intramolecular cyclization of N-(2-bromophenyl)-2-(1H-indol-3-yl)acetamide derivatives to form paullones. acs.org
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is valued for its mild conditions, often being carried out at room temperature with an amine base that also serves as the solvent. wikipedia.org The Sonogashira reaction has found broad utility in the synthesis of natural products and pharmaceuticals, including indole alkaloids. libretexts.org For instance, a copper-catalyzed, one-pot, three-component reaction of 2-bromoindole-3-carbaldehydes, alkynes, and ammonia has been developed to synthesize γ-carboline derivatives, which involves a Sonogashira coupling step. nih.gov This demonstrates the potential for functionalizing halogenated indoles, like derivatives of 3,5-dimethylindole, with alkyne moieties.
Multi-Component Reactions (MCRs) Incorporating 1H-Indole, 3,5-dimethyl-
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.govorganic-chemistry.orgtcichemicals.com Indoles are common participants in MCRs, typically acting as nucleophiles through their C3 position.
The reactivity of 1H-Indole, 3,5-dimethyl- in MCRs can be anticipated based on its structure. The methyl group at the C3 position blocks direct nucleophilic attack at this site. However, derivatives of 3,5-dimethylindole can be designed to participate in MCRs. For example, 1,5-dimethyl-1H-indole-3-carbaldehyde, an oxidized derivative, is a useful building block for constructing complex polycyclic structures through domino reactions.
Furthermore, N-alkylated indoles can be converted into 3-arylidene-3H-indolium salts, which can then participate in three-component reactions with isocyanides and amines. nih.gov This strategy could be applied to N-alkylated 3,5-dimethylindole to generate diverse amidine and imidazolone (B8795221) derivatives. A plausible reaction pathway involves the formation of the indolium salt, which then reacts with the isocyanide and amine to form the final product.
Oxidative and Reductive Transformations of 1H-Indole, 3,5-dimethyl-
The indole nucleus is susceptible to both oxidation and reduction, providing pathways to a variety of functionalized heterocyclic systems.
Oxidative Transformations: The oxidation of indoles can lead to several products depending on the oxidant and reaction conditions. For 3-substituted indoles like 1H-Indole, 3,5-dimethyl-, a common transformation is the oxidative rearrangement to form 2-oxindoles. An electrochemical method using potassium bromide as a mediator has been shown to effectively convert 3-substituted indoles into the corresponding 2-oxindoles, minimizing the formation of dimeric byproducts. researchgate.netrsc.org The reaction is believed to proceed through the electrochemical generation of bromine, which reacts with the indole, followed by hydrolysis to yield the 2-oxindole. rsc.org
Additionally, functional groups on the indole ring can be oxidized. For example, an aldehyde group at the C3 position of a 1,5-dimethylindole core can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) or chromium trioxide.
Reductive Transformations: The reduction of the indole ring system typically yields the corresponding indoline. The selective reduction of the pyrrole ring of an indole without affecting the benzene ring or other functional groups can be challenging. A method involving a borane (B79455) reagent, such as a borane-tetrahydrofuran (B86392) complex (BH₃·THF), in the presence of trifluoroacetic acid has been shown to be effective for reducing various indole compounds to their corresponding indolines. google.com This process is particularly useful for indoles bearing basic nitrogen groups and is applicable to 2,3-disubstituted indoles, suggesting its utility for the reduction of 1H-Indole, 3,5-dimethyl- to 3,5-dimethylindoline. google.com
Table 2: Summary of Potential Oxidative and Reductive Transformations
| Transformation | Reactant | Key Reagents | Product |
|---|---|---|---|
| Oxidation | 1H-Indole, 3,5-dimethyl- | Electrochemical, KBr | 3,5-Dimethyl-1,3-dihydro-2H-indol-2-one (2-oxindole) |
| Reduction | 1H-Indole, 3,5-dimethyl- | BH₃·THF, Trifluoroacetic Acid | 3,5-Dimethylindoline |
Advanced Spectroscopic and Crystallographic Characterization of 1h Indole, 3,5 Dimethyl and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Structural Assignment and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 1H-Indole, 3,5-dimethyl-. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides the exact mass of the molecular ion, which allows for the determination of its elemental formula, C₁₀H₁₁N.
In electron ionization (EI-MS), the fragmentation pattern of indole (B1671886) derivatives provides key structural information. The mass spectrum of 1H-Indole, 3,5-dimethyl- is expected to show a prominent molecular ion peak [M]⁺ at an m/z corresponding to its monoisotopic mass of 145.0891. guidechem.com The subsequent fragmentation is characteristic of the indole scaffold and its substituents. A common fragmentation pathway for methylated indoles involves the loss of a methyl radical (•CH₃) to form a stable quinolinium-like cation. scirp.org Another typical fragmentation for the indole ring itself is the expulsion of a neutral molecule of hydrogen cyanide (HCN), a process that aids in confirming the core structure. scirp.org
The precise masses of these fragments, as determined by HRMS, further corroborate the proposed structure and fragmentation pathways.
| Fragment Ion | Proposed Structure | Expected Exact m/z | Neutral Loss |
|---|---|---|---|
| [C₁₀H₁₁N]⁺ (M⁺) | Molecular Ion | 145.0891 | - |
| [C₉H₈N]⁺ | Loss of methyl radical | 130.0657 | CH₃ |
| [C₈H₆]⁺ | Loss of HCN from [C₉H₈N]⁺ | 102.0469 | HCN |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of 1H-Indole, 3,5-dimethyl- in solution. Advanced 1D and 2D NMR techniques provide information on the chemical environment of each nucleus, their connectivity, and spatial relationships.
A combination of 2D NMR experiments is essential for the complete and unambiguous assignment of all ¹H and ¹³C signals of 1H-Indole, 3,5-dimethyl-.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For 3,5-dimethyl-1H-indole, it would show a clear correlation between the aromatic protons at positions 6 and 7, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to their attached carbons (¹JCH). It allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the proton signal for the C-2 proton would show a cross-peak to the C-2 carbon signal. nih.govsdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is valuable for confirming stereochemistry and conformation. In this case, NOESY could show correlations between the C-5 methyl protons and the aromatic proton at C-4 and C-6, confirming their spatial proximity.
| Position | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Key HMBC Correlations (from H) |
|---|---|---|---|
| 1 (N-H) | ~7.8-8.1 | - | C-2, C-3, C-3a, C-7a |
| 2 | ~6.9-7.1 | ~122 | C-3, C-3a, C-7a |
| 3 | - | ~112 | - |
| 3-CH₃ | ~2.3-2.4 | ~10 | C-2, C-3, C-3a |
| 3a | - | ~129 | - |
| 4 | ~7.1-7.2 | ~120 | C-5, C-6, C-7a |
| 5 | - | ~131 | - |
| 5-CH₃ | ~2.4-2.5 | ~21 | C-4, C-5, C-6 |
| 6 | ~6.9-7.0 | ~123 | C-4, C-5, C-7a |
| 7 | ~7.2-7.3 | ~111 | C-5, C-3a |
| 7a | - | ~136 | - |
While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their crystalline or amorphous solid forms. For 1H-Indole, 3,5-dimethyl-, ssNMR could be used to study polymorphism. Different crystalline forms (polymorphs) would exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions, leading to differences in chemical shifts and relaxation times. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples.
Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes and restricted rotations. While the parent 1H-Indole, 3,5-dimethyl- does not exhibit significant rotational barriers, its N-acylated or N-carbomethoxylated derivatives would be ideal candidates for DNMR studies. scielo.org.mx The introduction of a substituent on the indole nitrogen creates an amide or carbamate (B1207046) linkage, which possesses significant double bond character due to resonance. This leads to a substantial energy barrier for rotation around the N-C(O) bond. scielo.org.mxnih.govnanalysis.com
At low temperatures, this rotation is slow on the NMR timescale, resulting in the observation of distinct signals for different conformers (e.g., E and Z rotamers). As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the spectra at various temperatures (variable-temperature NMR), the kinetic parameters and the activation energy (ΔG‡) for the rotational barrier can be determined.
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Probing
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and highly sensitive to functional groups, bonding, and intermolecular interactions, particularly hydrogen bonding. surfacesciencewestern.com
For 1H-Indole, 3,5-dimethyl-, the most diagnostic vibrational mode is the N-H stretching vibration, which typically appears as a sharp band in the 3400-3500 cm⁻¹ region in the IR spectrum of a dilute solution. The exact frequency of this band is a sensitive probe of the N-H bond's environment. nih.gov In the solid state or in concentrated solutions, the formation of N-H···π hydrogen bonds causes this band to broaden and shift to a lower frequency (a redshift), providing direct evidence of intermolecular association. nih.govnih.gov
Other key vibrational bands include:
Aromatic C-H stretch: Above 3000 cm⁻¹.
Aliphatic C-H stretch (methyl groups): In the 2850-3000 cm⁻¹ region.
C=C ring stretching: Multiple bands in the 1450-1620 cm⁻¹ region, characteristic of the indole ring.
C-H in-plane and out-of-plane bending: Providing a fingerprint for the substitution pattern on the aromatic ring.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretch | 3400 - 3500 | Sharp in dilute solution; broadens and shifts to lower frequency upon H-bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of sp² C-H bonds. |
| Aliphatic C-H Stretch | 2850 - 3000 | Asymmetric and symmetric stretches of the two CH₃ groups. |
| C=C Ring Stretch | 1450 - 1620 | Fingerprint region for the indole aromatic system. |
| N-H Bend | 1400 - 1500 | In-plane bending vibration. |
| C-H Out-of-Plane Bend | 700 - 900 | Sensitive to the substitution pattern of the benzene (B151609) ring. |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of a suitable single crystal of 1H-Indole, 3,5-dimethyl- would provide a wealth of structural information, including:
Bond lengths, bond angles, and torsion angles: With very high precision, confirming the molecular geometry.
Planarity of the indole ring: Quantifying any deviations from ideal planarity.
Molecular packing: Revealing how the molecules are arranged in the unit cell.
Intermolecular interactions: Identifying and quantifying non-covalent interactions such as hydrogen bonds (e.g., N-H···π) and π-π stacking, which govern the crystal's architecture. nih.gov
While a specific crystal structure for 1H-Indole, 3,5-dimethyl- is not detailed in the literature, data from closely related indole derivatives show that the indole ring is essentially planar. nih.govmdpi.com In the solid state, indole derivatives frequently engage in π-π stacking interactions and form hydrogen-bonded networks. For 3,5-dimethylindole, one would expect to observe N-H···π interactions where the N-H group of one molecule donates its proton to the electron-rich π system of an adjacent molecule.
| Parameter | Typical Value for Indole Derivatives | Information Provided |
|---|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic | Symmetry of the unit cell. nih.govmdpi.com |
| Space Group | e.g., P2₁/n | Symmetry elements within the unit cell. mdpi.com |
| N-H···π distance | ~2.5 - 3.0 Å (H···centroid) | Evidence and strength of hydrogen bonding. |
| π-π stacking distance | ~3.4 - 3.8 Å (centroid-centroid) | Evidence of aromatic stacking interactions. nih.gov |
| C-N bond lengths | ~1.37 Å (pyrrole ring) | Bond order and electronic structure. |
| C-C bond lengths | ~1.36 - 1.45 Å | Aromaticity and bond character. |
Chiroptical Spectroscopy (CD, ORD) of Chiral 1H-Indole, 3,5-dimethyl- Derivatives
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying the stereochemistry of chiral molecules. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. In the context of indole derivatives, the introduction of a chiral center, either in a substituent attached to the indole ring or by creating a chiral axis, can induce chiroptical properties that provide valuable information about the molecule's absolute configuration and conformation. nih.govnih.gov
The indole moiety itself is an achiral chromophore. However, when perturbed by a chiral environment, it can exhibit induced CD signals. The electronic transitions of the indole ring, particularly the ¹Lₐ and ¹Lₑ bands in the ultraviolet region, are sensitive to this chiral perturbation, giving rise to characteristic Cotton effects in both ORD and CD spectra. The sign and magnitude of these Cotton effects can often be correlated with the spatial arrangement of the substituents relative to the indole chromophore. Strategies for creating chiral indole derivatives include the introduction of chiral substituents at various positions on the indole ring, which can lead to distinct chiroptical signatures. nih.govrsc.org
UV-Vis Spectroscopy for Electronic Transitions and π-System Characterization
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic structure of aromatic molecules like 1H-Indole, 3,5-dimethyl-. The absorption of ultraviolet light by the indole chromophore promotes electrons from lower-energy bonding (π) or non-bonding orbitals to higher-energy anti-bonding (π) orbitals. The resulting spectrum is primarily characterized by two distinct absorption bands, historically labeled ¹Lₐ and ¹Lₑ, which arise from π → π transitions. nih.gov
The indole spectrum typically shows a relatively weak, long-wavelength band (around 270-290 nm) known as the ¹Lₑ band, which often displays vibrational fine structure, and a more intense, shorter-wavelength band (around 210-230 nm) known as the ¹Lₐ band. nih.govacs.org The ¹Lₑ transition is polarized approximately along the short axis of the indole molecule, while the ¹Lₐ transition is polarized along the long axis. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.
In 1H-Indole, 3,5-dimethyl-, the π-electron system of the parent indole is perturbed by two methyl groups. Methyl groups are known to be weak electron-donating groups (auxochromes) through an inductive effect. This electron-donating character generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. core.ac.uk The methyl group at the 3-position is on the pyrrolic part of the ring, while the methyl group at the 5-position is on the benzene ring. Substituents on the benzene portion of the indole are known to effectively modulate the energies of the ¹Lₐ and ¹Lₑ transitions. nih.gov
While specific, high-resolution spectral data including molar absorptivities for 1H-Indole, 3,5-dimethyl- is not extensively reported, the expected absorption maxima can be inferred from the data of related compounds. The presence of two methyl groups is anticipated to cause a slight red shift in both the ¹Lₐ and ¹Lₑ bands compared to unsubstituted indole. The following table compares the UV absorption maxima of indole and its monomethylated derivatives in a nonpolar solvent to illustrate the general effect of methylation.
| Compound | Solvent | ¹Lₑ Band λmax (nm) | ¹Lₐ Band λmax (nm) |
|---|---|---|---|
| Indole | Cyclohexane | ~287, 278, 270 | ~219 |
| 3-Methylindole (Skatole) | Cyclohexane | ~291, 282, 275 | ~225 |
| 5-Methylindole | Ethanol | ~277 | - |
Note: Data for 5-Methylindole is from a biotransformation product spectrum and may not represent the pure compound in a standard solvent. researchgate.net Data for Indole and 3-Methylindole are representative values from spectroscopic studies. core.ac.uk
The analysis of the UV-Vis spectrum of 1H-Indole, 3,5-dimethyl- thus provides critical insights into its conjugated π-system. The positions of the absorption maxima confirm the presence of the indole aromatic system, and shifts relative to the parent compound reflect the electronic influence of the methyl substituents, which is a key aspect of its chemical characterization.
Computational Chemistry and Theoretical Investigations of 1h Indole, 3,5 Dimethyl
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to examine the electronic properties of molecules. niscpr.res.inniscpr.res.in By calculating the electron density, DFT can accurately predict geometries, energies, and other molecular characteristics, making it an invaluable tool for understanding the structure and reactivity of 1H-Indole, 3,5-dimethyl-. niscpr.res.inacs.org DFT methods, particularly hybrid functionals like B3LYP, have been widely employed to study complex organic molecules, providing reliable results that correlate well with experimental findings. niscpr.res.in
Frontier Molecular Orbital (FMO) theory is central to predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netyoutube.com
Table 1: Illustrative Frontier Molecular Orbital Energies and Related Properties for 1H-Indole, 3,5-dimethyl- (Calculated via DFT) Note: These values are representative and can vary based on the specific DFT functional and basis set used.
| Parameter | Value | Significance |
| EHOMO | -5.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |
| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | -3.15 eV | Represents the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | 2.11 eV | Quantifies the ability of a molecule to accept electrons. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions signify positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. researchgate.net
For indole (B1671886) derivatives, the MEP surface generally shows a region of negative potential (red or orange) located around the pyrrole (B145914) ring, reflecting the high electron density of the π-system. researchgate.net The hydrogen atom attached to the nitrogen (N-H) typically appears as a region of positive potential (blue), highlighting its acidic character and ability to act as a hydrogen bond donor. researchgate.net In 1H-Indole, 3,5-dimethyl-, the electron-donating nature of the methyl groups would further enhance the negative electrostatic potential of the aromatic ring system, making it a prime target for electrophiles.
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. uni-rostock.de The calculation of harmonic vibrational frequencies is a standard procedure following geometry optimization to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies). uni-rostock.de Theoretical spectra generated from these calculations can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. researchgate.netnih.gov
For 1H-Indole, 3,5-dimethyl-, key vibrational modes include the N-H stretching vibration, aromatic C-H stretching, methyl group C-H stretching, and various C-C and C-N stretching and bending vibrations within the bicyclic ring system. Theoretical calculations provide a basis for assigning each experimental peak to a specific molecular motion. derpharmachemica.com
Table 2: Predicted Key Vibrational Frequencies for 1H-Indole, 3,5-dimethyl- Note: These are typical frequency ranges for the specified bonds in similar aromatic heterocyclic compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3450 - 3500 | Stretching of the nitrogen-hydrogen bond in the pyrrole ring. researchgate.net |
| Aromatic C-H Stretch | 3050 - 3150 | Stretching of carbon-hydrogen bonds on the aromatic rings. |
| CH₃ Asymmetric Stretch | 2950 - 2980 | Asymmetric stretching of carbon-hydrogen bonds in the methyl groups. derpharmachemica.com |
| CH₃ Symmetric Stretch | 2860 - 2890 | Symmetric stretching of carbon-hydrogen bonds in the methyl groups. derpharmachemica.com |
| C=C Aromatic Stretch | 1580 - 1620 | Stretching of carbon-carbon double bonds within the aromatic system. derpharmachemica.com |
| C-N Stretch | 1200 - 1250 | Stretching of the carbon-nitrogen bond in the pyrrole ring. |
| C-H Out-of-Plane Bend | 750 - 850 | Bending of aromatic C-H bonds out of the plane of the ring. derpharmachemica.com |
Conformational Analysis and Molecular Mechanics/Dynamics Simulations
While the indole ring system of 1H-Indole, 3,5-dimethyl- is largely planar and rigid, conformational flexibility can arise from the rotation of the two methyl groups. Conformational analysis aims to identify the most stable arrangement (conformer) of these groups and the energy barriers between different rotational states. nih.govacs.org
Computational methods like Molecular Mechanics (MM) and DFT can be used to perform a potential energy surface scan by systematically rotating the methyl groups and calculating the energy at each step. nih.gov This analysis helps determine the lowest-energy conformation and understand how steric and electronic effects govern its geometry.
Reaction Mechanism Elucidation through Transition State Modeling
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing the transition states that connect reactants to products. A transition state represents the highest energy point along a reaction coordinate and is a critical structure for determining the reaction rate and pathway.
For reactions involving 1H-Indole, 3,5-dimethyl-, such as electrophilic substitution, cycloadditions, or N-alkylation, DFT can be used to model the entire reaction pathway. By locating the transition state structure and calculating its energy, the activation energy barrier (Ea) can be determined. This information is vital for predicting the feasibility and kinetics of a reaction. Comparing the activation energies of different possible pathways allows for the prediction of the major product, providing mechanistic insights that can be difficult to obtain experimentally.
In Silico Ligand-Target Interaction Studies (Molecular Docking with Mechanistic Focus)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to the active site of another, typically a larger molecule like a protein. derpharmachemica.comnih.gov This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level. espublisher.comchemmethod.com
1H-Indole, 3,5-dimethyl- can be studied as a ligand that interacts with various biological targets. The indole scaffold is a common motif in many biologically active compounds. nih.gov A docking study would involve placing the 3D structure of 1H-Indole, 3,5-dimethyl- into the binding pocket of a target protein and using a scoring function to evaluate the stability of the resulting complex. thepharmajournal.com
The mechanistic focus of such a study would be to analyze the specific non-covalent interactions that stabilize the ligand-protein complex. Key interactions for an indole derivative typically include:
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor to an acceptor residue (e.g., Asp, Glu, or a backbone carbonyl) in the protein's active site. nih.govnih.gov
Hydrophobic Interactions: The planar aromatic ring system and the nonpolar methyl groups can form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Phenylalanine. nih.govnih.gov
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan. nih.gov
Subsequent Molecular Dynamics simulations can be performed on the docked complex to assess its stability over time in a simulated physiological environment. nih.govresearchgate.net
Table 3: Hypothetical Molecular Docking Results for 1H-Indole, 3,5-dimethyl- with a Protein Kinase Target Note: This table is illustrative, as results depend on the specific protein target and docking software used.
| Parameter | Value/Description | Mechanistic Implication |
| Binding Affinity (ΔG) | -7.5 kcal/mol | Predicts the strength of the ligand-target interaction. A more negative value indicates stronger binding. chemmethod.com |
| Interacting Residues | GLU-121, LEU-83, PHE-81, VAL-91 | Identifies the specific amino acids in the binding pocket that interact with the ligand. |
| Hydrogen Bonds | N-H --- O=C (GLU-121) | The indole N-H group acts as a hydrogen bond donor, anchoring the ligand in the active site. nih.gov |
| Hydrophobic Interactions | Indole ring with LEU-83, VAL-91; Methyl groups with PHE-81 | These interactions contribute significantly to the overall binding affinity and specificity. |
| π-π Stacking | Indole ring with PHE-81 | Aromatic interaction that helps orient the ligand correctly within the binding site. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of 3,5-Dimethylindole Analogs (Theoretical Basis)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed in medicinal chemistry and materials science to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively orientjchem.orgnih.gov. The fundamental principle of QSAR/QSPR is that the structural features of a molecule, such as its electronic, steric, and hydrophobic characteristics, determine its interactions with biological targets or its macroscopic properties. For analogs of 1H-Indole, 3,5-dimethyl-, these models provide a theoretical framework to predict the activity or properties of novel derivatives, thereby guiding rational drug design and reducing the time and cost associated with experimental screening orientjchem.org.
The development of a robust QSAR/QSPR model for 3,5-dimethylindole analogs involves several key steps. Initially, a dataset of compounds with known activities or properties is compiled. Subsequently, molecular descriptors, which are numerical representations of the chemical information of each molecule, are calculated. These descriptors are then used to develop a mathematical equation that correlates them with the observed activity or property. The predictive power of the resulting model is rigorously assessed through various internal and external validation techniques researchgate.net.
Molecular Descriptors in QSAR/QSPR Studies of Indole Analogs
A crucial aspect of QSAR/QSPR modeling is the selection of appropriate molecular descriptors that can effectively capture the structural variations within a series of compounds and relate them to the biological response. For indole derivatives, a wide range of descriptors can be employed, categorized as follows:
Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition of a compound, such as molecular weight, number of atoms, and number of rings.
Topological Descriptors: These descriptors describe the atomic connectivity within the molecule and include indices like the Wiener index and Kier & Hall connectivity indices.
Geometrical Descriptors: These are 3D descriptors that depend on the spatial arrangement of atoms, including molecular surface area and volume.
Quantum Chemical Descriptors: Derived from quantum chemical calculations, these descriptors provide insights into the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges ijpsi.org. Non-covalent π-π stacking interactions, which are crucial for the stability of protein structures and ligand binding, can also be investigated using quantum chemical methods scilit.comdntb.gov.ua.
Physicochemical Descriptors: These descriptors, such as logP (octanol-water partition coefficient) and molar refractivity, account for the hydrophobic and steric properties of the molecule.
The selection of descriptors is a critical step, as irrelevant or redundant descriptors can lead to overfitting and poor model predictivity orientjchem.org.
Statistical Methods for Model Development
Several statistical methods can be utilized to develop the QSAR/QSPR models for 3,5-dimethylindole analogs. The choice of method depends on the nature of the relationship between the descriptors and the activity/property.
Multiple Linear Regression (MLR): This is one of the most common methods used to establish a linear relationship between a dependent variable (activity/property) and a set of independent variables (descriptors) ijpsi.orgmsjonline.org.
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them nih.gov.
Artificial Neural Networks (ANN): ANNs are powerful non-linear modeling tools that can capture complex relationships between molecular structure and activity ijpsi.org.
Support Vector Machines (SVM): SVM is a machine learning technique that can be used for both linear and non-linear regression and classification tasks in QSAR/QSPR.
The quality and predictive ability of the developed QSAR models are evaluated using various statistical parameters.
| Statistical Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal validation techniques like leave-one-out (LOO) cross-validation. | > 0.5 msjonline.org |
| R²_pred (Predictive R²) | A measure of the predictive ability of the model for an external test set of compounds not used in model development. | > 0.5 |
A study on a series of substituted indole derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt) utilized the Hartree-Fock (HF) method with a 6-31G(d) basis set to calculate quantum chemical descriptors. The resulting QSAR models, developed using MLR and ANN, showed good predictive power, with the ANN model demonstrating superior performance ijpsi.org.
Model Validation and Interpretation
The validation of a QSAR/QSPR model is essential to ensure its robustness and predictive accuracy. This is typically achieved through:
Internal Validation: Techniques like leave-one-out (LOO) and leave-many-out (LMO) cross-validation are used to assess the internal stability and predictive power of the model. The cross-validated correlation coefficient (Q²) is a key metric in this process researchgate.netmsjonline.org.
External Validation: The model's ability to predict the activity or property of a new set of compounds (test set) that were not used in the model development is evaluated. The predictive R² (R²_pred) is calculated for the test set researchgate.net.
A well-validated QSAR model not only predicts the activity of new compounds but also provides insights into the structural requirements for desired activity or properties. By interpreting the contribution of different descriptors in the QSAR equation, medicinal chemists can understand which molecular features are important for enhancing or diminishing the biological response, thus guiding the design of more potent and selective 3,5-dimethylindole analogs. For instance, a theoretical investigation of indole derivatives as β-glucuronidase inhibitors resulted in a highly predictive QSAR model with excellent statistical fitness, as indicated by its validation parameters researchgate.net.
| Model Validation Parameters | Value | Reference |
| R²_trng | 0.954942 | researchgate.net |
| Q²_cv | 0.925462 | researchgate.net |
| R²_test | 0.855393 | researchgate.net |
| LOF | 0.042924 | researchgate.net |
These parameters from a study on indole derivatives highlight a statistically significant and predictive QSAR model.
Mechanistic Investigations of 1h Indole, 3,5 Dimethyl in Biological Systems Molecular Level
Enzyme Modulation Studies: Inhibition and Activation Kinetics (In Vitro)
Derivatives of 1H-indole are recognized for their ability to modulate the activity of various enzymes, a property that is fine-tuned by the substitution pattern on the indole (B1671886) ring. Studies on 3,5-disubstituted indole derivatives have identified them as potential therapeutic agents capable of targeting kinases involved in cancer, such as Proviral integration of moloney (Pim) kinases. physchemres.org Computational studies, including 2D-Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have been employed to investigate and design potent inhibitors of Pim1 kinase based on the 3,5-disubstituted indole scaffold. physchemres.org
In other studies, certain indole and isatin (B1672199) derivatives have shown inhibitory activity against monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters. mdpi.com For instance, one indole derivative demonstrated potent, non-isoform-selective inhibition of MAOs with submicromolar IC50 values. mdpi.com Furthermore, the 1H-indole framework is a key component in the design of inhibitors for other critical cancer-related enzymes, including Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). nih.gov The specific contributions of the 3,5-dimethyl substitution pattern to the kinetics of enzyme inhibition are a key area of investigation in developing more selective and potent modulators.
Table 1: In Vitro Enzyme Inhibition by Selected Indole Derivatives This table presents data for various indole derivatives to illustrate the inhibitory potential of this chemical class. Data for the specific 1H-Indole, 3,5-dimethyl- compound is not available in the cited literature.
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Indole Derivative | MAO-A | Submicromolar | mdpi.com |
| Indole Derivative | MAO-B | Submicromolar | mdpi.com |
| Isatin Phenylhydrazone | MAO-A | <1 | mdpi.com |
| N-Phenethylisatin | MAO-B | Low micromolar | mdpi.com |
| 1,3-Thiazole-piperazine derivative | Acetylcholinesterase | 0.011 - 0.27 | academie-sciences.fr |
Nucleic Acid (DNA/RNA) Intercalation and Binding Investigations (In Vitro)
The planar aromatic structure of the indole ring system allows it to interact with nucleic acids through various binding modes, including intercalation between base pairs and groove binding. researchgate.net These interactions can alter the structure and stability of DNA, potentially impacting processes like replication and transcription. researchgate.netnih.gov Mithramycin, an anticancer natural product, functions by binding noncovalently to the minor groove of DNA, and synthetic analogues incorporating indole moieties have been explored to enhance selectivity. nih.gov The position of methylation on the indole ring of these analogues was found to control the conformation, DNA binding function, and potency as transcription antagonists. nih.gov
In other research, pyrrolidine-substituted 5-nitroindole (B16589) compounds have been identified as a new class of G-quadruplex (G4) ligands that specifically bind to the c-Myc promoter G4 sequence. d-nb.info This binding downregulates c-Myc expression at both the transcription and translation levels. Nuclear Magnetic Resonance (NMR) studies showed that some of these compounds interact with the terminal G-quartets of the G-quadruplex structure. d-nb.info Molecular docking studies have also been used to investigate the bonding interactions of indole-containing derivatives with enzymes that process DNA, such as DNA gyrase. jmchemsci.com These in silico models help to elucidate the specific interactions, such as hydrogen bonding and hydrophobic contacts, that stabilize the ligand-DNA-enzyme complex. jmchemsci.com
Protein-Ligand Interaction Analysis (In Vitro Biochemical Assays)
Understanding the interaction between a ligand and its protein target is fundamental to elucidating its mechanism of action. nih.gov A variety of in vitro biochemical and biophysical assays are employed to characterize these interactions for indole derivatives. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding, allowing for the simultaneous determination of binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes in a single experiment. springernature.com
Differential Scanning Fluorimetry (DSF) is another widely used method for screening and characterizing protein-ligand interactions. nih.gov It measures the change in the thermal stability of a protein upon ligand binding. An increase in the protein's melting temperature (Tm) is indicative of a stabilizing interaction, and this data can be used to estimate the dissociation constant (Kd). nih.gov These biophysical techniques are often complemented by molecular docking studies, which provide a computational model of the binding pose and interactions between the ligand and the protein's active or allosteric site. physchemres.orgjmchemsci.com Such computational approaches were used to highlight important Pi-Alkyl interactions between 3,5-disubstituted indole derivatives and the Pim-1 kinase receptor, suggesting enhanced binding to a hydrophobic pocket. physchemres.org
Cellular Pathway Perturbation in Models (Focus on Specific Mechanistic Events)
The binding of indole-based molecules to their molecular targets, such as enzymes or receptors, initiates a cascade of events that can perturb cellular pathways. For instance, indole-containing diarylisoxazoles have been shown to possess pro-apoptotic antitumor activity. nih.gov In vitro evaluation in human cancer cell lines revealed that these compounds can induce the expression of effector caspases-3 and -7, key executioner enzymes in the apoptotic pathway. nih.gov
Structure-Activity Relationship (SAR) Studies for Defined Biological Targets (Molecular Level)
SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the indole scaffold, extensive SAR studies have provided insights into the chemical features required for activity at various biological targets. rsc.org
CB1 Receptor Modulators : For 1H-indole-2-carboxamides, SAR studies revealed that modulation potency was enhanced by short alkyl groups at the C3 position and an electron-withdrawing group (chloro or fluoro) at the C5 position. nih.gov The length of the C3 alkyl group was found to have a profound influence on the allosteric modulation of the orthosteric binding site. acs.org
Pim1 Kinase Inhibitors : Computational studies on 3,5-disubstituted indole derivatives as Pim1 kinase inhibitors have been used to build QSAR models that correlate structural features with inhibitory activity, guiding the design of more potent compounds. physchemres.org
CFTR Potentiators : For 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles acting as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR), modifications at various positions were explored. Replacing a methoxy (B1213986) group at position 8 with a methyl group retained potency, while introducing a gem-dimethyl moiety at the 3-position of the adjacent tetrahydropyridine (B1245486) ring negatively affected both potency and efficacy. acs.org
These studies underscore the importance of the substitution pattern on the indole ring, including at the 3 and 5 positions, in defining the biological activity of the resulting molecules.
Role of 1H-Indole, 3,5-dimethyl- in Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to create complex molecules. The indole scaffold is a valuable building block in these synthetic strategies. researchgate.net For example, a chemoenzymatic system has been developed for the synthesis of indole-containing acyloin derivatives, which are key intermediates for many natural products. nih.govnih.gov This system uses a variant of the tryptophan synthase β-subunit and an L-amino acid oxidase to generate indole-3-pyruvate derivatives from various substituted indoles. These intermediates then serve as substrates for a thiamine-diphosphate (ThDP)-dependent enzyme that catalyzes the formation of the acyloin product. nih.govnih.gov
Another multi-enzyme, one-pot biotransformation system has been designed to produce bioactive carbazole (B46965) derivatives starting from indole building blocks. mdpi.com By adding different indole derivatives to a five-enzyme system, researchers explored the substrate tolerance of the enzymatic cascade. These studies demonstrated that while the system could accept some modified indoles (e.g., 4-fluoro-indole), there was a limited tolerance for substitutions on the indole ring, indicating that the specific structure of the indole starting material is critical for successful enzymatic conversion. mdpi.com The use of 1H-Indole, 3,5-dimethyl- as a substrate in such chemoenzymatic systems could provide access to novel, specifically substituted acyloins or carbazoles for biological evaluation.
Advanced Materials Science and Non Biological Applications of 1h Indole, 3,5 Dimethyl
Utilization as a Building Block in Complex Chemical Synthesis
The indole (B1671886) framework is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a vast array of complex molecules, including natural products, pharmaceuticals, and functional materials. nih.gov The inherent reactivity of the indole nucleus, particularly at the C3 position, allows for diverse functionalization and construction of intricate molecular architectures. nih.gov While specific research detailing the extensive use of 1H-Indole, 3,5-dimethyl- as a building block is not as widely documented as for other indole derivatives, its structural features suggest its utility in various synthetic strategies.
The presence of methyl groups at the 3 and 5 positions influences the electronic properties and steric hindrance of the indole ring, which can be strategically exploited in synthesis. The 3-methyl group blocks the most reactive position for electrophilic substitution, directing reactions to other sites on the ring. This inherent regioselectivity can be an advantage in designing specific synthetic routes.
Key Synthetic Methodologies Involving the Indole Scaffold:
Fischer Indole Synthesis: This venerable method remains a primary route for the synthesis of the indole core itself. researchgate.netbroadpharm.com While specific examples detailing the synthesis of 1H-Indole, 3,5-dimethyl- via this method are not prevalent in the searched literature, the general mechanism involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an appropriate ketone or aldehyde. researchgate.netbroadpharm.com
Multicomponent Reactions (MCRs): MCRs are powerful tools for the efficient construction of complex molecules in a single step. researchgate.net The indole nucleus is a common participant in MCRs, often reacting at the C3 position to generate diverse heterocyclic scaffolds. researchgate.net Although direct examples involving 1H-Indole, 3,5-dimethyl- are not explicitly detailed, the general reactivity of the indole ring in these reactions is well-established. researchgate.net
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Indole derivatives are frequently used as coupling partners to introduce the indole moiety into larger, more complex structures.
The strategic placement of the methyl groups in 1H-Indole, 3,5-dimethyl- can be leveraged to direct the synthesis of specific isomers of more complex indole-containing compounds. This control over regioselectivity is a crucial aspect of modern synthetic chemistry.
Development of Indole-Based Organic Electronic Materials
Indole and its derivatives have emerged as promising candidates for the development of organic electronic materials due to their electron-rich nature, rigid planar structure, and tunable photophysical properties. nih.gov These characteristics are essential for efficient charge transport and light emission in various organic electronic devices. While research specifically focused on 1H-Indole, 3,5-dimethyl- in this field is limited in the available literature, the broader class of indole-containing materials has shown significant potential.
Organic Light-Emitting Diode (OLED) Components
Indole derivatives are utilized in OLEDs as host materials, emitters (dopants), and charge-transporting materials. Their high thermal stability and ability to form amorphous thin films are advantageous for device fabrication and longevity. The electronic properties of indole-based materials can be fine-tuned by introducing various substituents onto the indole ring, thereby controlling the emission color and efficiency of the OLED.
For instance, a study on 2,3-dimethylindole (B146702), a structural isomer of 1H-Indole, 3,5-dimethyl-, demonstrated its utility as a donor unit in novel thermally activated delayed fluorescence (TADF) emitters. rsc.org These materials achieved high external quantum efficiencies in OLEDs, showcasing the potential of dimethyl-substituted indoles in this application. rsc.org The position of the methyl groups significantly impacts the electronic structure and, consequently, the performance of the resulting device.
Organic Photovoltaic (OPV) Materials
In the realm of organic photovoltaics, indole-based compounds are explored as donor materials in the active layer of solar cells. Their ability to absorb sunlight and facilitate charge separation is crucial for the performance of OPV devices. The design of novel indole-containing polymers and small molecules aims to broaden the absorption spectrum and optimize the energy levels for efficient charge transfer to an acceptor material.
Field-Effect Transistors (FETs)
The charge-transporting properties of indole derivatives make them suitable for use as the active semiconductor layer in organic field-effect transistors (OFETs). The planarity of the indole ring system facilitates π-π stacking in the solid state, which is essential for efficient charge mobility. Researchers are actively exploring how modifications to the indole core, including the addition of alkyl groups, can influence the molecular packing and, therefore, the performance of OFETs.
Chromophoric and Fluorescent Applications of 1H-Indole, 3,5-dimethyl- Derivatives (e.g., Dyes and Pigments)
The indole scaffold is a key component in a variety of chromophores and fluorophores due to its inherent aromaticity and electron-donating character. sioc-journal.cn By extending the π-conjugation of the indole ring system through the introduction of suitable substituents, it is possible to design molecules that absorb and emit light across the visible spectrum. While specific applications of 1H-Indole, 3,5-dimethyl- in dyes and pigments are not extensively reported, the principles of chromophore and fluorophore design using the indole core are well-established.
The methyl groups in 1H-Indole, 3,5-dimethyl- can influence the photophysical properties of its derivatives. These groups can affect the molecule's solubility, solid-state packing, and electronic structure, thereby subtly tuning the absorption and emission wavelengths, as well as the quantum yield of fluorescence.
Table 1: General Photophysical Properties of Indole-Based Dyes
| Dye Class | Typical Excitation Range (nm) | Typical Emission Range (nm) | Key Features |
| Cyanine Dyes | 600 - 800 | 650 - 850 | High extinction coefficients, near-infrared emission |
| Boron-dipyrromethene (BODIPY) Dyes | 450 - 650 | 500 - 700 | High quantum yields, sharp emission peaks |
| Squaraine Dyes | 600 - 700 | 650 - 750 | Sharp and intense absorption bands |
This table represents general properties of dye classes that can incorporate indole moieties and is not specific to derivatives of 1H-Indole, 3,5-dimethyl-.
Sensing Applications (e.g., Chemical Sensors, Biosensors)
Indole-based compounds have garnered significant attention in the development of chemical sensors and biosensors due to their ability to engage in various non-covalent interactions and their responsive fluorescent properties. researchgate.net The indole ring can act as a signaling unit in a sensor molecule, where binding of an analyte induces a change in the fluorescence or color of the compound.
While the direct application of 1H-Indole, 3,5-dimethyl- in sensing is not widely documented in the reviewed literature, the general principles of using indole derivatives in sensor design are applicable. The N-H proton of the indole ring can act as a hydrogen bond donor, and the aromatic system can participate in π-π stacking interactions, both of which can be exploited for the selective recognition of analytes.
Examples of Sensing Mechanisms Involving Indole Derivatives:
Ion Recognition: Indole-based sensors have been developed for the detection of various metal ions and anions. nih.govnih.govspectroscopyonline.com The binding of an ion to a receptor unit linked to the indole fluorophore can modulate the electronic properties of the system, leading to a detectable change in the fluorescence signal. nih.govnih.govspectroscopyonline.com
Biosensing: The indole moiety is present in the amino acid tryptophan, making it a natural component of many proteins. Biosensors can be designed to detect specific biological molecules or processes by monitoring changes in the fluorescence of tryptophan residues or synthetic indole-based probes. nih.govnih.gov For instance, a biosensor for indole and its derivatives has been developed using an odorant-binding protein, which shows a fluorescence quenching response upon binding to these molecules. researchgate.net
The development of sensors based on 1H-Indole, 3,5-dimethyl- would involve incorporating this unit into a larger molecular framework containing a specific recognition site for the target analyte. The methyl groups could influence the sensitivity and selectivity of the sensor by modifying its steric and electronic environment.
Agrochemical Lead Discovery and Optimization (Molecular Level)
The indole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention in the field of agrochemical research due to its versatile biological activities. acs.orgresearchgate.netrhhz.net As a core component of various natural products and synthetic compounds, indole derivatives have been extensively explored for the development of novel fungicides, insecticides, and herbicides. acs.orgrhhz.net The potential for chemical modification at multiple positions on the indole ring allows for the fine-tuning of biological activity and the optimization of physicochemical properties, making it an attractive starting point for lead discovery in crop protection. acs.org
While comprehensive studies on the specific agrochemical applications of 1H-Indole, 3,5-dimethyl- are not extensively detailed in publicly available literature, the broader family of indole derivatives serves as a basis for understanding its potential role. The strategic placement of methyl groups at the 3- and 5-positions of the indole ring can influence the molecule's lipophilicity, steric hindrance, and electronic properties. These factors are critical in determining the compound's interaction with specific molecular targets in pests and pathogens.
In the context of lead discovery, the 1H-Indole, 3,5-dimethyl- moiety can be considered a key pharmacophore or a building block for creating more complex molecules. The methyl groups can contribute to hydrophobic interactions within the binding pockets of target enzymes or receptors, potentially enhancing the potency and selectivity of the resulting agrochemical.
Research into the structure-activity relationships (SAR) of various indole derivatives has provided valuable insights into how substitutions on the indole ring impact their biological efficacy. For instance, studies on other substituted indoles have demonstrated that the nature and position of substituents can dramatically alter the spectrum of activity, shifting it from fungicidal to insecticidal or herbicidal. acs.orgrhhz.net
Fungicidal Potential:
The development of novel fungicides often involves the synthesis and screening of heterocyclic compounds. While specific data for 1H-Indole, 3,5-dimethyl- is limited, related indole analogs have shown promise. For example, novel chiral indole analogues have been synthesized and evaluated for their activity against a range of plant pathogenic fungi, with some compounds exhibiting significant antifungal properties. nih.gov The fungicidal activity of such compounds is typically assessed through in vitro assays that measure the inhibition of mycelial growth or spore germination. The results are often presented as EC50 (half-maximal effective concentration) or MIC (minimum inhibitory concentration) values.
Hypothetical Fungicidal Activity Data for 3,5-dimethyl-1H-indole Derivatives
| Compound ID | Modification on Indole Scaffold | Target Fungus | EC50 (µg/mL) |
| DM-1 | 3,5-dimethyl-1H-indole (unmodified) | Botrytis cinerea | >100 |
| DM-2 | 2-carboxy-3,5-dimethyl-1H-indole | Botrytis cinerea | 75.4 |
| DM-3 | 1-benzyl-3,5-dimethyl-1H-indole | Botrytis cinerea | 52.1 |
| DM-4 | 2-(4-chlorophenyl)-3,5-dimethyl-1H-indole | Botrytis cinerea | 15.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for 1H-Indole, 3,5-dimethyl- derivatives in this context is not available in the cited literature.
Insecticidal Applications:
The indole nucleus is a key feature in many compounds with insecticidal properties. The mode of action for such compounds can vary, from neurotoxic effects to disruption of growth and development. For example, research on other indole derivatives has shown activity against pests like the diamondback moth (Plutella xylostella). researchgate.netnih.gov The optimization of these lead compounds often involves modifying the substituents on the indole ring to enhance potency and improve selectivity, thereby reducing the impact on non-target organisms.
Herbicidal Activity:
Indole-3-acetic acid (IAA) is a natural plant hormone (an auxin), and synthetic indole derivatives have been developed as herbicides that mimic or interfere with auxin action. nih.govnih.govresearchgate.net These compounds can disrupt normal plant growth processes, leading to weed death. The discovery of herbicidal indole derivatives often involves screening for compounds that inhibit the root and shoot growth of model plants. Molecular docking studies can further elucidate the binding interactions with auxin receptors like the TIR1 protein. nih.govnih.govresearchgate.net
Analytical Methodologies for the Quantitative and Qualitative Assessment of 1h Indole, 3,5 Dimethyl in Research
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of indole (B1671886) derivatives. For 1H-Indole, 3,5-dimethyl-, developing a robust HPLC method involves optimizing several key parameters to achieve adequate resolution, sensitivity, and accuracy.
Method development for indole compounds typically utilizes reverse-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. C18 columns are frequently the stationary phase of choice due to their hydrophobicity, which allows for effective separation of moderately nonpolar molecules like 3,5-dimethylindole.
The mobile phase composition is a critical factor. A gradient elution using a mixture of an aqueous component (often water with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol) is standard. The gradient allows for the efficient elution of compounds with varying polarities. Detection is most commonly achieved using a UV detector, as the indole ring possesses a strong chromophore. Wavelengths around 220 nm and 280 nm are typically monitored for indole derivatives.
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is reliable and reproducible. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 1: Example HPLC Method Parameters for Analysis of Indole Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 280 nm |
| Column Temperature | 25 °C |
Table 2: Typical Validation Results for an HPLC Method for Indole Compounds
| Validation Parameter | Typical Result |
|---|---|
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (RSD) | < 2% |
| LOD | ng/mL range |
| LOQ | ng/mL range |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
For the analysis of volatile and semi-volatile compounds like 1H-Indole, 3,5-dimethyl-, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique. It is particularly effective for assessing purity and identifying volatile impurities.
In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. The separation of components is achieved in a capillary column, often with a nonpolar or mid-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane). The temperature of the column is gradually increased over time (a temperature program) to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase.
After separation in the GC column, the individual compounds enter the mass spectrometer. Electron impact (EI) is a common ionization technique where molecules are bombarded with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be compared against spectral libraries (like the NIST library) for positive identification. The total ion chromatogram (TIC) provides information on the retention time of the compound, while the mass spectrum confirms its identity. This technique is invaluable for both qualitative identification and quantitative analysis. nih.gov
Table 3: General GC-MS Parameters for Volatile Indole Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar notulaebotanicae.ro |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) nih.gov |
| Injector Temperature | 250 °C nih.gov |
| Oven Program | Initial temp 50-70°C, ramped to 280-300°C nih.govnotulaebotanicae.ro |
| Ion Source | Electron Impact (EI) at 70 eV nih.govnotulaebotanicae.ro |
| Mass Range | 40-550 m/z notulaebotanicae.ro |
| Transfer Line Temp | 280 °C nih.gov |
Capillary Electrophoresis Techniques
Capillary Electrophoresis (CE) offers an alternative approach for the analysis of indole derivatives, providing high separation efficiency and requiring minimal sample and solvent volumes. mdpi.com In CE, charged molecules are separated in a narrow capillary filled with a background electrolyte (BGE) under the influence of a high electric field. mdpi.com
Several CE modes can be adapted for the analysis of 1H-Indole, 3,5-dimethyl-. Capillary Zone Electrophoresis (CZE) separates ions based on their charge-to-size ratio. While neutral at many pH values, the indole nitrogen can be protonated under acidic conditions, allowing for CZE analysis.
Alternatively, Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, can be used to separate neutral compounds. In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration. Neutral analytes, like 3,5-dimethylindole, partition between the aqueous buffer and the hydrophobic interior of the micelles, and their separation is based on these partitioning differences. The choice of BGE pH, surfactant type, and concentration are key parameters for method optimization. Detection is typically performed using a UV-Vis detector integrated into the CE system.
Spectrophotometric and Fluorometric Assays for Quantification in Research Matrices
Spectrophotometric and fluorometric methods provide rapid and sensitive means for the quantification of 1H-Indole, 3,5-dimethyl-, particularly in simple research matrices.
Spectrophotometry: This technique relies on the principle that molecules absorb light at specific wavelengths. The indole ring system has characteristic UV absorbance maxima. acs.org A UV-Vis spectrophotometer can be used to measure the absorbance of a solution containing 3,5-dimethylindole at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. While simple and fast, this method can be prone to interference from other substances in the sample that also absorb at the same wavelength. The UV absorption spectrum of 5-methylindole, a closely related compound, shows maximum absorption at wavelengths of 296 and 636 nm in certain biotransformation products. researchgate.net
Fluorometry: Many indole derivatives are naturally fluorescent, a property that can be exploited for highly sensitive and selective quantification. sigmaaldrich.com Fluorescence spectroscopy involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. aip.org The intensity of the emitted fluorescence is typically proportional to the analyte's concentration. This method is generally more sensitive and selective than spectrophotometry because fewer molecules possess native fluorescence, reducing the likelihood of interference. mdpi.com For indole itself, a fluorometric method has been developed based on its reaction with hydrogen peroxide in an acidic medium to produce the fluorescent compound indigo (B80030). researchgate.net
Electrochemical Detection Methods
Electrochemical methods offer a highly sensitive approach for the determination of electroactive compounds like indole derivatives. ankara.edu.tr These techniques measure the current response resulting from the oxidation or reduction of the analyte at an electrode surface as a function of applied potential.
Indole and its derivatives are known to be readily oxidized at various electrode materials, such as glassy carbon electrodes. ankara.edu.trresearchgate.net Voltammetric techniques, including Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are particularly useful. ankara.edu.tr
Cyclic Voltammetry (CV): This technique is primarily used to study the redox properties of a compound. It can provide information on the oxidation potential of 3,5-dimethylindole and the reversibility of the electrochemical reaction. nih.gov
Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique used for quantitative analysis. It provides a peak-shaped output where the peak height is proportional to the concentration of the analyte. researchgate.net
The development of an electrochemical method would involve selecting an appropriate working electrode, optimizing the supporting electrolyte composition and pH, and establishing the relationship between the current response and the concentration of 1H-Indole, 3,5-dimethyl-. Modified electrodes, incorporating nanomaterials or specific polymers, can be used to enhance sensitivity and selectivity. researchgate.net
Prospective Research Directions and Unexplored Paradigms for 1h Indole, 3,5 Dimethyl
Integration of Artificial Intelligence and Machine Learning in 3,5-Dimethylindole Research
Predictive Modeling and Virtual Screening:
Machine learning algorithms can be trained on large datasets of known indole (B1671886) derivatives to predict the physicochemical and biological properties of 3,5-dimethylindole with high accuracy. tuodaindus.com This includes predicting its solubility, toxicity, and potential interactions with biological targets. tuodaindus.com Virtual screening, powered by AI, could rapidly screen vast libraries of compounds to identify molecules that are likely to interact with 3,5-dimethylindole or to design derivatives of 3,5-dimethylindole with enhanced activity for a specific purpose.
De Novo Design and Synthesis Prediction:
Generative AI models can be utilized for the de novo design of novel indole derivatives based on the 3,5-dimethylindole scaffold with optimized properties for specific applications. tuodaindus.com Furthermore, AI tools can predict viable synthetic routes for these novel compounds, potentially identifying more efficient and sustainable pathways than those currently established.
Table 1: Potential AI/ML Applications in 3,5-Dimethylindole Research
| Application Area | Specific Task | Potential Impact |
|---|---|---|
| Property Prediction | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling | Early identification of potential liabilities, reducing late-stage failures in drug discovery. |
| Prediction of spectroscopic data (NMR, IR, etc.) | Aiding in structural elucidation and characterization. | |
| Virtual Screening | Identification of potential binding partners (receptors, enzymes) | Accelerating the discovery of new biological activities. |
| De Novo Design | Generation of novel 3,5-dimethylindole derivatives with desired properties | Expanding the chemical space around the 3,5-dimethylindole core for various applications. |
| Synthesis Planning | Retrosynthetic analysis and reaction outcome prediction | Optimizing synthetic routes for efficiency and sustainability. |
Sustainable and Circular Economy Approaches for Indole Chemistry
The principles of green chemistry and the circular economy are increasingly important in chemical synthesis. mdpi.comnih.gov Applying these concepts to the production and use of 3,5-dimethylindole can lead to more environmentally benign processes.
Green Synthesis:
Circular Economy:
A circular economy approach would involve considering the entire lifecycle of 3,5-dimethylindole. This includes designing processes where byproducts can be repurposed and exploring the potential for recycling or biodegrading materials derived from this compound. For instance, if used in the synthesis of polymers or other materials, designing these materials for disassembly and recovery of the indole core would be a key aspect of a circular approach.
Multi-Omics Approaches to Understand Indole-Biomolecule Interactions (Mechanistic)
To gain a deep, mechanistic understanding of how 3,5-dimethylindole may interact with biological systems, multi-omics approaches offer a powerful and comprehensive toolkit. nih.govbiorxiv.orgembopress.orgjci.org By simultaneously analyzing changes across different molecular levels, researchers can build a detailed picture of the compound's effects. nih.govbiorxiv.orgembopress.orgjci.org
A multi-omics strategy would involve treating a biological system (e.g., cell cultures or model organisms) with 3,5-dimethylindole and then performing a combination of the following analyses:
Transcriptomics: To study changes in gene expression.
Proteomics: To analyze alterations in protein levels and post-translational modifications.
Metabolomics: To investigate changes in the metabolic profile.
Integrating these datasets can reveal the specific pathways and networks that are perturbed by 3,5-dimethylindole, providing crucial insights into its mechanism of action. nih.govbiorxiv.orgembopress.orgjci.org This is particularly relevant if the compound is explored for any potential therapeutic applications.
Advanced Characterization Techniques Beyond Current Standards
While standard characterization techniques such as NMR, IR, and mass spectrometry are essential, a deeper understanding of the structural and electronic properties of 3,5-dimethylindole can be achieved through the application of more advanced and computational methods.
Solid-State Analysis:
Single-crystal X-ray diffraction is a powerful technique for unequivocally determining the three-dimensional structure of 3,5-dimethylindole in the solid state. This can provide valuable information about bond lengths, bond angles, and intermolecular interactions, which can influence its physical properties and reactivity.
Computational Chemistry:
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to complement experimental data. nih.gov DFT can provide insights into the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of 3,5-dimethylindole. nih.gov These computational studies can help in understanding its reactivity, spectroscopic properties, and potential for use in electronic materials. nih.gov
Table 2: Advanced Characterization and Computational Methods
| Technique | Information Gained | Significance |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, packing in the crystal lattice. | Fundamental understanding of solid-state properties and intermolecular forces. |
| Density Functional Theory (DFT) | Electronic structure, orbital energies, electrostatic potential, predicted spectroscopic properties. | Rationalizing reactivity, predicting properties, and guiding the design of new materials. |
Emerging Applications in Nanoscience and Advanced Materials
The unique electronic properties of the indole scaffold make it an attractive building block for novel functional materials. researchgate.netchim.it The specific substitution pattern of 3,5-dimethylindole could be leveraged for applications in nanoscience and advanced materials.
Organic Electronics:
Indole derivatives are being investigated for their use in organic electronics, such as in dye-sensitized solar cells and as organic photoactuators. researchgate.netchim.itias.ac.in The electron-donating nature of the indole ring, modified by the methyl groups in 3,5-dimethylindole, could be exploited in the design of new materials for these applications. ias.ac.in Future research could involve synthesizing polymers or small molecules incorporating the 3,5-dimethylindole unit and evaluating their performance in electronic devices.
Nanoscience:
In the field of nanoscience, 3,5-dimethylindole could serve as a precursor for the synthesis of functionalized nanoparticles or as a component of self-assembled monolayers. The ability to further functionalize the indole ring provides a handle for attaching it to surfaces or other molecules, opening up possibilities for the creation of novel nanomaterials with tailored properties.
Q & A
Q. What are the recommended synthetic routes for 1H-Indole, 3,5-dimethyl- derivatives, and how can reaction yields be optimized?
The synthesis of 3,5-dimethylindole derivatives often involves multi-step protocols. For example, substituted indolin-2-one frameworks can be synthesized via condensation reactions using aldehydes and ketones, followed by cyclization under acidic conditions. A study demonstrated yields ranging from 60% to 95% by adjusting stoichiometry, temperature (e.g., reflux in ethanol), and catalysts like p-toluenesulfonic acid . Key steps include:
- Step 1 : Formation of intermediates like (E)-3,5-dimethyl-4-((indolin-2-one-3-ylmethyl)methyl)-1H-pyrrole-2-carboxylates.
- Step 2 : Purification via column chromatography (SiO₂, gradient elution with pentane/ethyl acetate) to isolate products .
Optimization strategies: - Use of lithium-based reagents (e.g., phenyllithium) for regioselective coupling .
- Monitoring reaction progress with TLC or HPLC to minimize side products.
Q. How can structural characterization of 3,5-dimethylindole derivatives be performed using spectroscopic and crystallographic methods?
- NMR Analysis : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, aromatic protons in 3,5-dimethylindole derivatives resonate between δ 6.8–7.5 ppm, while methyl groups appear as singlets near δ 2.3–2.6 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. For accurate results:
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weights, with deviations < 5 ppm for reliable identification .
Q. What safety protocols should be followed when handling 3,5-dimethylindole derivatives in the lab?
Based on GHS classifications for structurally similar indole compounds:
- Hazards : Skin irritation (H315), eye damage (H319), and respiratory tract irritation (H335) .
- Safety Measures :
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Store compounds in airtight containers away from light and moisture.
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of 3,5-dimethylindole derivatives for drug design?
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can:
- Predict HOMO-LUMO gaps to assess reactivity. For example, electron-withdrawing substituents reduce HOMO energies, enhancing electrophilic activity.
- Simulate UV-Vis spectra to correlate with experimental λmax values (e.g., 280–320 nm for indole derivatives) .
- Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites for targeted molecular modifications .
Q. What strategies resolve contradictions in spectral data during structural elucidation of 3,5-dimethylindole analogs?
- Contradiction Example : Discrepancies in ¹H NMR splitting patterns due to dynamic rotational isomerism.
- Resolution :
- Perform variable-temperature NMR to observe coalescence of peaks.
- Compare experimental data with computational NMR predictions (e.g., using Gaussian or ACD/Labs).
- Use 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. How can the antitumor activity of 3,5-dimethylindole derivatives be evaluated in vitro?
- Cell-Based Assays :
- MTT/Proliferation Assays : Test IC₅₀ values against cancer cell lines (e.g., HepG2, MCF-7).
- Apoptosis Analysis : Use flow cytometry with Annexin V/PI staining.
- Mechanistic Studies :
- Western blotting to assess protein targets (e.g., Bcl-2, caspase-3).
- Molecular docking (AutoDock Vina) to predict binding affinities for receptors like EGFR or tubulin .
Q. What are the challenges in scaling up the synthesis of 3,5-dimethylindole derivatives for preclinical studies?
- Key Issues :
- Low yields in cyclization steps due to steric hindrance from methyl groups.
- Purification difficulties with polar byproducts.
- Solutions :
- Optimize solvent systems (e.g., switch from ethanol to DMF for better solubility).
- Employ continuous flow chemistry to improve heat/mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
